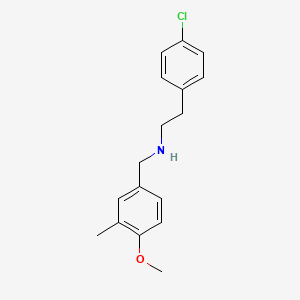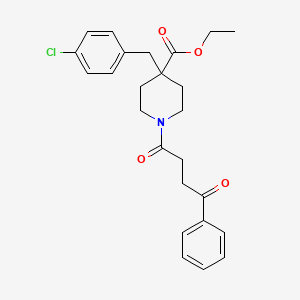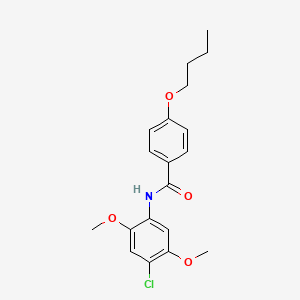
2-(4-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine, commonly known as O-2050, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the late 1990s by a group of researchers who were studying the structure-activity relationship of various phenethylamines. O-2050 has been found to have potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
O-2050 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter, which is a protein that plays a key role in the regulation of serotonin levels in the brain. O-2050 has also been found to have an affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. These properties make O-2050 a potentially useful tool for studying the neurochemical basis of various psychiatric disorders, such as depression, anxiety, and addiction.
作用機序
O-2050 acts as a reuptake inhibitor for both serotonin and dopamine, meaning that it blocks the reuptake of these neurotransmitters into the presynaptic neuron, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels can lead to changes in neuronal activity and behavior, which can be studied using various techniques, such as electrophysiology, microdialysis, and behavioral assays.
Biochemical and Physiological Effects:
O-2050 has been shown to have a number of biochemical and physiological effects in various animal models. For example, it has been found to increase extracellular levels of serotonin and dopamine in the striatum, a brain region involved in reward processing and motor control. It has also been found to increase locomotor activity and induce hyperthermia in rats. These effects suggest that O-2050 may have potential applications in the study of various psychiatric and neurological disorders.
実験室実験の利点と制限
One advantage of using O-2050 in lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using O-2050 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several future directions for research on O-2050. One area of interest is the study of its effects on other neurotransmitter systems, such as the noradrenergic and glutamatergic systems. Another area of interest is the development of more potent and selective reuptake inhibitors based on the structure of O-2050. Finally, the potential therapeutic applications of O-2050 in the treatment of various psychiatric and neurological disorders should be explored further.
合成法
The synthesis of O-2050 involves several steps, including the reaction of 4-chlorobenzaldehyde with 4-methoxy-3-methylbenzylamine to form an imine intermediate, which is then reduced using sodium borohydride to yield the final product. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13-11-15(5-8-17(13)20-2)12-19-10-9-14-3-6-16(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFANCCACJGPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5149779.png)
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)

![(1,3-benzodioxol-5-ylmethyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149804.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)

![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![2-{[4-(2-thienyl)-2-pyrimidinyl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5149855.png)